7-Ethyl-2'-deoxyguanosine

Description

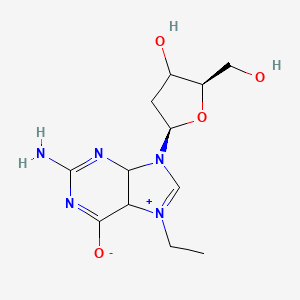

Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-ethyl-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O4/c1-2-16-5-17(8-3-6(19)7(4-18)21-8)10-9(16)11(20)15-12(13)14-10/h5-10,18-19H,2-4H2,1H3,(H2-,13,14,15,20)/t6?,7-,8-,9?,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMWPWZFJYUUIN-CHBHHRONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CN(C2C1C(=NC(=N2)N)[O-])C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=CN(C2C1C(=NC(=N2)N)[O-])[C@H]3CC([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of 7 Ethyl 2 Deoxyguanosine Formation

Pathways of Alkylation and Adductogenesis

The creation of 7-Et-dG involves the covalent attachment of an ethyl group to the N7 position of the guanine (B1146940) base within the DNA structure. This process, known as alkylation, is facilitated by reactive electrophilic species that can attack the electron-rich centers in the DNA molecule. The N7 position of guanine is particularly susceptible to alkylation due to its high nucleophilicity. core.ac.uk

Formation via Acetaldehyde (B116499) Reactions

Acetaldehyde, a primary metabolite of ethanol (B145695), is a key precursor in the formation of various DNA adducts, including N2-ethyl-2'-deoxyguanosine (N2-Et-dG). acs.orgnih.gov While the direct formation of 7-Et-dG from acetaldehyde is less prominently documented than N2-Et-dG, the underlying chemistry of acetaldehyde's reactivity with DNA provides a basis for understanding potential pathways. Acetaldehyde can react with the exocyclic amino group of deoxyguanosine to form a Schiff base intermediate, which can then be stabilized. oup.com

The metabolism of ethanol in the body is a major source of acetaldehyde. oup.com Ethanol is first oxidized to acetaldehyde by alcohol dehydrogenase (ADH) enzymes. oup.com Subsequently, aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH2, metabolize acetaldehyde to acetate (B1210297). oup.com Genetic variations in these enzymes can lead to elevated acetaldehyde levels, increasing the risk of DNA damage. oup.com While N2-ethylidene-dG is the major initial adduct formed from acetaldehyde, its subsequent reactions and rearrangements could potentially contribute to other ethylated guanine adducts. nih.govnih.gov Studies have shown that increased levels of acetaldehyde following ethanol consumption correlate with the formation of acetaldehyde-derived DNA adducts. capes.gov.br

Formation via N-Nitroso Compounds and Alkylnitrosamines

N-nitroso compounds are a significant class of alkylating agents known to be carcinogenic. nih.gov These compounds can be formed endogenously or found in sources like tobacco smoke and certain foods. nih.gov Metabolic activation of N-nitrosamines produces reactive electrophiles that can ethylate DNA. nih.gov Specifically, compounds like N-nitrosodiethylamine can lead to the formation of 7-ethyl-dG. nih.gov Studies have measured the levels of 7-ethyl-dG in human tissues, indicating exposure to such ethylating agents. nih.govresearchgate.net The ratio of different alkylated adducts, such as 7-alkyl-dG to O6-alkyl-dG, can vary depending on the specific N-nitroso compound and the tissue type. nih.gov

Formation via Other Alkylating Agents

Besides acetaldehyde and N-nitroso compounds, other environmental and industrial chemicals can act as ethylating agents. These agents vary in their reactivity and the specific sites they target on the DNA molecule.

Different ethylating agents exhibit distinct patterns of DNA alkylation. For instance, diethyl sulfate (B86663) and ethyl methanesulfonate (B1217627) primarily ethylate the N7 position of guanine. nih.govnih.gov In contrast, ethylnitrosourea shows a greater affinity for the O6 position of guanine, although it also produces 7-ethylguanine (B95958). nih.gov This specificity is influenced by the reaction mechanism of the alkylating agent (S_N1 vs. S_N2 character) and the nucleophilicity of the different sites within the DNA. core.ac.uk The formation of phosphotriesters is another outcome of DNA ethylation, with agents like ethylnitrosourea showing a high propensity for this type of modification. nih.govnih.gov

| Research Finding | Compound(s) Studied | Key Outcome | Reference |

| Acetaldehyde reacts with deoxyguanosine to form N2-ethylidene-dG, a precursor to N2-Et-dG. | Acetaldehyde, Deoxyguanosine | Formation of N2-ethylidene-dG. | nih.gov |

| N-nitrosamines are metabolically activated to form reactive electrophiles that ethylate DNA. | N-nitrosamines | Formation of 7-ethyl-dG and other adducts. | nih.gov |

| Diethyl sulfate and ethyl methanesulfonate preferentially ethylate the N7 position of guanine. | Diethyl sulfate, Ethyl methanesulfonate | 7-ethylguanine is the major product. | nih.govnih.gov |

| Ethylnitrosourea shows high affinity for the O6 position of guanine but also forms 7-ethylguanine. | Ethylnitrosourea | Formation of O6-ethylguanine and 7-ethylguanine. | nih.gov |

Interactions with Exogenous and Endogenous Electrophiles

The guanine base within DNA and its precursor, 2'-deoxyguanosine (B1662781), is susceptible to attack by electrophilic compounds. These can originate from both external (exogenous) and internal (endogenous) sources. oup.com

Exogenous Electrophiles: A wide array of environmental and industrial chemicals act as ethylating agents. These include, but are not limited to, compounds like N-ethyl-N-nitrosourea (ENU), diethyl sulfate, and ethyl methanesulfonate. scispace.compnas.org These agents can introduce an ethyl group to various nucleophilic sites on the DNA bases. For instance, studies have shown that agents like N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) react with 2'-deoxyguanosine, with the primary site of alkylation being the N7 position. nih.gov Similarly, ethylene (B1197577) oxide, a common industrial chemical, also leads to the formation of N7-alkylguanine adducts. researchgate.net

Endogenous Electrophiles: The cellular environment itself can generate reactive electrophilic species capable of modifying DNA. Acetaldehyde, a metabolite of ethanol, is a notable endogenous electrophile that can lead to the formation of N2-ethyl-2'-deoxyguanosine. nih.govnih.govnih.gov While this is a different isomer, it highlights the potential for endogenous processes to ethylate deoxyguanosine. Other endogenous processes like lipid peroxidation can also generate reactive species that adduct DNA, although the formation of 7-ethyl-2'-deoxyguanosine specifically from these pathways is less characterized. nih.govacs.org

Site-Specific Alkylation of Deoxyguanosine

The guanine moiety of 2'-deoxyguanosine possesses several nucleophilic centers that can be targeted by ethylating agents. The primary sites of alkylation are the N7, O6, and N2 positions. scispace.comnih.gov The distribution of adducts among these sites is dependent on the specific ethylating agent and the reaction conditions.

N7-Alkylation of 2'-Deoxyguanosine

The N7 position of guanine is the most nucleophilic and sterically accessible site, making it the most frequent target for many alkylating agents. nih.govresearchgate.net The formation of 7-ethyl-2'-deoxyguanosine is a predominant outcome of the reaction between 2'-deoxyguanosine and various ethylating agents. scispace.compnas.org For example, monofunctional alkylating agents preferentially react at the N7 position of 2'-deoxyguanosine in duplex DNA. nih.gov The resulting 7-ethylguanine adduct can destabilize the glycosidic bond, potentially leading to depurination and the formation of an abasic site. pnas.orgresearchgate.net

N2-Alkylation of 2'-Deoxyguanosine

Alkylation at the exocyclic N2 amino group of deoxyguanosine is another significant modification. oup.comresearchgate.net While generally less frequent than N7-alkylation for many simple ethylating agents, certain compounds exhibit a preference for this site. For instance, acetaldehyde reacts with the N2 position to form N2-ethylidene-2'-deoxyguanosine, which can be reduced to the more stable N2-ethyl-2'-deoxyguanosine. nih.govnih.gov Some alkylating agents can react with the N2 of 2'-deoxyguanosine to form N2-alkyl-dG lesions. oup.com The formation of N2-ethyl-2'-deoxyguanosine triphosphate has also been synthesized and its incorporation into DNA studied. nih.gov

O6-Alkylation of 2'-Deoxyguanosine

The O6 position of guanine is a critical site for alkylation due to the mutagenic potential of the resulting adducts. scispace.comacs.orgoup.com O6-ethyl-2'-deoxyguanosine can mispair with thymine (B56734) during DNA replication, leading to G→A transition mutations. The formation of O6-alkylguanine adducts has been observed with various ethylating agents, including diazoalkanes. scispace.com The relative yield of O6- versus N7-alkylation can vary significantly depending on the alkylating agent's reaction mechanism (SN1 vs. SN2 character).

Chemical Characterization of 7-Ethyl-2'-deoxyguanosine Formation Kinetics

The kinetics of 7-ethyl-2'-deoxyguanosine formation have been investigated to understand the rate at which this adduct is formed under various conditions. Studies involving the reaction of diethyl sulfate with 2'-deoxynucleoside monophosphates have characterized the formation of ethylated adducts. nih.gov The major product was found to be the phosphodiester from phosphate (B84403) alkylation, with base alkylation occurring to a lesser extent. nih.gov

The reaction of 2'-deoxyguanosine with diazoethane (B72472) in ether-methanol has been shown to yield 1-ethyl-, O6-ethyl-, and 7-ethyl-2'-deoxyguanosine. scispace.com The relative proportions of these adducts can be quantified using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and UV detection. nih.govnih.gov Such analyses provide quantitative data on the reaction kinetics and the distribution of alkylation products at different sites of the deoxyguanosine molecule.

Table 1: Products of 2'-Deoxyguanosine Ethylation

| Alkylating Agent | Major Ethylated Products of 2'-Deoxyguanosine | Reference |

|---|---|---|

| Diazoethane | 1-Ethyl-2'-deoxyguanosine, O6-Ethyl-2'-deoxyguanosine, 7-Ethyl-2'-deoxyguanosine | scispace.com |

| Diethyl sulfate | 7-Ethyl-2'-deoxyguanosine, O6-Ethyl-2'-deoxyguanosine, Ethylphosphotriesters | nih.gov |

Table 2: Chemical Properties of 7-Ethyl-2'-deoxyguanosine

| Property | Value | Reference |

|---|---|---|

| CAS Number | 50704-45-5 | lgcstandards.com |

| Molecular Formula | C12H17N5O4 | lgcstandards.com |

| Molecular Weight | 295.29 g/mol | lgcstandards.com |

Impact of 7 Ethyl 2 Deoxyguanosine on Nucleic Acid Metabolism

Interference with DNA Replication Fidelity and Processivity

The presence of 7-Ethyl-2'-deoxyguanosine (7-Et-dG) in the DNA template presents a significant challenge to the cellular replication machinery. This adduct can impede the progression of DNA polymerases, leading to stalled replication forks and potentially introducing mutations into the newly synthesized strand. The cellular response to this lesion is complex and involves a variety of DNA polymerases with differing abilities to bypass the damage.

Replication Bypass Efficiencies of 7-Ethyl-2'-deoxyguanosine Adducts

The efficiency with which DNA polymerases can replicate past a 7-Et-dG adduct varies considerably among different types of polymerases. In human cells, the replication bypass of N2-alkyl-dG lesions, including 7-Et-dG, is generally efficient, with reported bypass efficiencies in the range of 60-80%. However, this adduct acts as a strong block to some replicative polymerases.

In E. coli, 7-Et-dG is noted to be slightly less obstructive to DNA replication compared to the bulkier N2-n-butyl-dG adduct. The bypass of these small N2-alkyl-dG adducts is primarily dependent on the activity of DNA Polymerase II, with DNA Polymerases IV and V playing lesser roles. This bypass mechanism in E. coli has been observed to be largely error-free.

Mechanisms of Nucleotide Misincorporation Opposite Adducts

Despite the potential for error-free bypass, 7-Et-dG is a premutagenic lesion that can lead to specific types of replication errors. The primary mutational signatures associated with this adduct are G→T and G→C transversions. The ethyl group at the N2 position of guanine (B1146940) can alter the hydrogen bonding properties of the base, promoting mispairing with incoming nucleotides.

Furthermore, 7-Et-dG has been implicated in the induction of frameshift mutations, particularly single-base deletions. The mechanism for these deletions may involve the slippage of the polymerase at the site of the adduct, especially within repetitive DNA sequences. The distortion of the DNA helix caused by the adduct can destabilize the polymerase-DNA complex, increasing the likelihood of such events.

Influence on DNA Polymerase Activity (e.g., Mammalian Pol α, δ; E. coli Pol I Klenow Fragment; SOS Polymerases)

The impact of 7-Et-dG on the activity of various DNA polymerases is distinct and highlights the specialized roles of these enzymes in handling DNA damage.

Mammalian DNA Polymerase α (Pol α): This replicative polymerase is strongly blocked by the 7-Et-dG adduct. Pol α is the primary enzyme responsible for initiating DNA synthesis and lacks a proofreading exonuclease activity, making it particularly sensitive to template-strand damage.

Mammalian DNA Polymerase δ (Pol δ): In contrast to Pol α, the main replicative polymerase Pol δ is capable of efficiently bypassing the 7-Et-dG lesion. This suggests that Pol δ has a more accommodating active site that can tolerate the presence of the ethyl group.

E. coli DNA Polymerase I (Klenow Fragment): Studies utilizing the Klenow fragment, which lacks the 5'→3' exonuclease activity, have been instrumental in elucidating the miscoding potential of various DNA adducts. While specific kinetic data for 7-Et-dG with the Klenow fragment is not readily available, research on related N2-alkyl-dG adducts suggests that this polymerase would be partially blocked and prone to misincorporation.

SOS Polymerases: In E. coli, the bypass of 7-Et-dG is significantly facilitated by SOS polymerases. DNA Polymerase II (Pol II) is the primary enzyme involved in the efficient and largely error-free bypass of small N2-alkyl-dG adducts. DNA Polymerase IV (Pol IV) and DNA Polymerase V (Pol V) also contribute to the bypass, albeit to a lesser extent. In human cells, specialized translesion synthesis (TLS) polymerases are also capable of bypassing 7-Et-dG in an error-free manner. For instance, human polymerase η preferentially inserts the correct nucleotide, dC, opposite the lesion, and polymerase ι can also correctly incorporate dC.

| DNA Polymerase | Effect of 7-Ethyl-2'-deoxyguanosine | Mutagenic Potential |

| Mammalian Pol α | Strong block to replication | - |

| Mammalian Pol δ | Efficiently bypasses the lesion | Low |

| E. coli Pol II | Primary enzyme for bypass in E. coli | Largely error-free |

| E. coli Pol IV & V | Minor role in bypass in E. coli | Largely error-free |

| Human Pol η | Efficiently bypasses, inserts correct dC | Error-free bypass |

| Human Pol ι | Can incorporate correct dC | Error-free bypass |

Disruption of Transcriptional Processes

The presence of 7-Et-dG on the transcribed strand of a gene can significantly disrupt the process of transcription, leading to stalled RNA polymerases and the potential for transcriptional mutagenesis. This interference can have profound effects on gene expression and cellular function.

Blocking Transcription by RNA Polymerases (e.g., Mammalian RNAPII, E. coli RNAP, T7 RNAP)

7-Et-dG has been demonstrated to be a potent blocker of transcription by a variety of RNA polymerases. In human cells, N2-alkyl-dG lesions cause a strong impediment to transcription, with bypass efficiencies measured to be between 27% and 35%.

Mammalian RNA Polymerase II (RNAPII): This key enzyme in eukaryotic gene expression is strongly blocked by a single 7-Et-dG lesion.

E. coli RNA Polymerase (RNAP): The prokaryotic counterpart to RNAPII is also significantly inhibited by the presence of 7-Et-dG in the DNA template.

T7 RNA Polymerase (T7 RNAP): This single-subunit RNA polymerase, often used as a model system, is also strongly blocked by the 7-Et-dG adduct.

Interestingly, the mechanism of blockage differs between the multisubunit RNA polymerases (mammalian RNAPII and E. coli RNAP) and the single-subunit T7 RNAP. The multisubunit enzymes are capable of incorporating a single nucleotide opposite the lesion before stalling. In the case of mammalian RNAPII, this incorporated nucleotide is exclusively cytidine (B196190) monophosphate (CMP). In contrast, T7 RNAP is essentially unable to incorporate any nucleotide opposite the 7-Et-dG adduct.

The accessory transcription factor TFIIS, which typically helps RNAPII to bypass obstacles, does not facilitate the bypass of 7-Et-dG. Instead, it stimulates the polymerase to cleave the nascent RNA transcript, effectively removing the CMP that was incorporated opposite the lesion.

| RNA Polymerase | Effect of 7-Ethyl-2'-deoxyguanosine | Bypass Capability |

| Mammalian RNAPII | Strong block | Incorporates one nucleotide (CMP) then stalls |

| E. coli RNAP | Strong block | Incorporates one nucleotide then stalls |

| T7 RNAP | Strong block | Unable to incorporate a nucleotide |

Mechanisms of RNAP Stalling and Misincorporation

The stalling of RNA polymerases at the site of a 7-Et-dG adduct is thought to be a consequence of steric hindrance within the enzyme's active site. The ethyl group, located in the minor groove of the DNA, can physically clash with amino acid residues of the polymerase, preventing the proper alignment of the template and the incoming ribonucleotide for catalysis.

A significant consequence of the transcriptional bypass of N2-alkyl-dG lesions, including 7-Et-dG, is the induction of a unique form of transcriptional mutagenesis: CC → AA tandem mutations. This phenomenon involves the misincorporation of adenosine (B11128) not only opposite the 7-Et-dG lesion itself but also opposite the adjacent 5' nucleotide. The proposed mechanism for this double mutation is that the 7-Et-dG adduct causes a significant distortion in the DNA template strand. This distortion is thought to improperly position the neighboring 5' nucleoside within the active site of the RNA polymerase, leading to its misreading and the subsequent misincorporation of an adenosine. In human cells, DNA Polymerase η has been implicated in promoting the transcriptional bypass of these N2-alkyl-dG lesions.

Induction of Genomic Instability

The formation of 7-Ethyl-2'-deoxyguanosine in DNA is a significant event that can trigger a cascade of cellular responses, ultimately leading to genomic instability. This adduct, formed by the attachment of an ethyl group to the N7 position of guanine, fundamentally alters the chemical properties of the DNA base. The primary mechanism through which 7-Ethyl-2'-deoxyguanosine compromises genomic integrity is through its inherent chemical instability, which leads to the spontaneous cleavage of the N-glycosidic bond connecting the ethylated guanine base to the deoxyribose sugar. nih.govaacrjournals.orgnih.gov This process, known as depurination, generates a non-instructional apurinic/apyrimidinic (AP) site, a highly mutagenic lesion that disrupts normal DNA replication and transcription. nih.govwikipedia.orgtandfonline.com The subsequent cellular processing of this AP site is a critical source of mutations and other forms of DNA damage that define the genotoxicity of the initial 7-ethylguanine (B95958) adduct. oup.comnih.gov

The primary mutagenic consequence of 7-Ethyl-2'-deoxyguanosine formation is not caused by the adduct itself, as the N7 position does not directly participate in Watson-Crick base pairing. nih.gov Instead, mutagenesis arises from the hydrolytic instability of the adduct, which leads to its excision and the creation of an apurinic (AP) site. nih.govaacrjournals.org This abasic lesion is non-coding and presents a significant obstacle to DNA polymerases during replication. tandfonline.comnih.gov

When a replication fork encounters an AP site, specialized translesion synthesis (TLS) polymerases are often recruited to bypass the lesion, a process that is frequently error-prone. wikipedia.org The identity of the nucleotide incorporated opposite the AP site determines the resulting mutation. In prokaryotic systems like E. coli, there is a preferential incorporation of adenine (B156593), a phenomenon known as the "A-rule". wikipedia.org If the original base was guanine, this preferential insertion of adenine results in a G→T transversion in subsequent rounds of replication.

In eukaryotic cells, the mutational outcome is more complex. While some studies in yeast suggest a preference for adenine insertion, work in mammalian cells indicates that while guanine incorporation is disfavored, the other three nucleotides (adenine, cytosine, and thymine) can be incorporated opposite the lesion. nih.govnih.gov This can lead to a spectrum of base substitutions. The most commonly reported mutations arising from AP sites originating from guanine are G→T and G→C transversions. mdpi.com

Additionally, AP sites can act as potent blocks to DNA replication, causing the replication fork to stall. wikipedia.orgtandfonline.com Such stalling can lead to the collapse of the replication fork and the formation of DNA double-strand breaks. The subsequent repair of these breaks through pathways like non-homologous end joining can be imprecise, potentially resulting in frameshift mutations, including deletions.

| Mutation Type | Mechanism | Prevalence |

|---|---|---|

| G → T Transversion | Preferential incorporation of adenine opposite the apurinic site during translesion synthesis (the "A-rule"). wikipedia.org | Common, especially in prokaryotes. |

| G → C Transversion | Incorporation of guanine is disfavored, but cytosine can be inserted opposite the apurinic site in eukaryotes. nih.gov | Observed in eukaryotes. mdpi.com |

| Frameshift Deletions | Replication fork stalling at the apurinic site, leading to fork collapse and error-prone repair. wikipedia.orgtandfonline.com | Possible consequence of replication blockage. |

While 7-Ethyl-2'-deoxyguanosine does not typically form a cross-link with proteins directly, it serves as a precursor to a lesion that does: the apurinic (AP) site. The formation of DNA-protein cross-links (DPCs) is a severe form of DNA damage that can physically block transcription and replication, posing a significant threat to genomic stability. nih.govnih.gov

The mechanism linking 7-Ethyl-2'-deoxyguanosine to DPC formation is indirect but significant. Following the spontaneous depurination of the 7-ethylguanine adduct, the resulting AP site exists in equilibrium between a cyclic hemiacetal form and a minor open-ring form that possesses a reactive aldehyde group. nih.gov This aldehyde is an electrophile that can react with nucleophilic side chains of nearby amino acids in proteins, such as the ε-amino group of lysine (B10760008) or the sulfhydryl group of cysteine. researchgate.netdntb.gov.ua

The reaction between the AP site's aldehyde and a protein nucleophile, often a lysine residue, typically forms a Schiff base. This covalent linkage can be reversible, but it can also be stabilized to form a permanent DPC, effectively trapping the protein onto the DNA backbone. researchgate.net Given the abundance of proteins that closely associate with DNA (e.g., histones, polymerases, transcription factors), the generation of AP sites from 7-Ethyl-2'-deoxyguanosine creates numerous opportunities for the formation of these bulky, cytotoxic lesions. nih.govfrontiersin.org

R-loops are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA template. nih.govwikipedia.org They typically form during transcription when the nascent RNA transcript hybridizes with the template DNA strand. While R-loops play roles in normal cellular processes like transcription regulation and immunoglobulin class switching, their unscheduled or persistent accumulation is a source of genomic instability. nih.govfrontiersin.org Aberrant R-loops can lead to transcription-replication collisions, DNA breaks, and hinder DNA repair processes, thereby threatening the integrity of the genome. nih.govfrontiersin.org

The induction of R-loops has been linked to certain types of DNA damage. Specifically, scientific evidence has demonstrated that lesions located in the minor groove of DNA, such as N2-alkyl-dG adducts, can elicit the accumulation of R-loops. However, a direct, evidence-based mechanism linking the formation of the major-groove adduct 7-Ethyl-2'-deoxyguanosine to the accumulation of R-loops is not well-established in the scientific literature. The location and structural nature of a DNA adduct are critical to its biological consequences, and the mechanisms that lead to R-loop formation appear to be specific to lesions that may alter DNA topology in a manner distinct from that of N7-guanine alkylation. Therefore, while R-loop accumulation is a known pathway to genomic instability, its role as a direct consequence of 7-Ethyl-2'-deoxyguanosine formation remains to be elucidated.

Cellular Responses and Dna Repair Mechanisms Pertinent to 7 Ethyl 2 Deoxyguanosine Adducts

Base Excision Repair (BER) Pathways

The Base Excision Repair (BER) pathway is a primary defense against small, non-helix-distorting base lesions. oup.com However, for N7-alkylated purines like 7-Et-dG, the role of BER is typically indirect. The alkylation at the N7 position of the guanine's imidazole (B134444) ring weakens the N-glycosidic bond that links the base to the deoxyribose sugar. pnas.org This chemical instability can lead to the spontaneous hydrolysis of the bond, a process known as depurination, which results in the loss of the ethylated guanine (B1146940) base and the formation of a non-instructive abasic (AP) site in the DNA backbone. pnas.orgscispace.com

Once an AP site is formed, the BER pathway is activated to restore the DNA sequence. The process involves:

AP Site Recognition: AP endonucleases, such as APE1 in humans, recognize the AP site.

Incision: APE1 cleaves the phosphodiester backbone 5' to the AP site.

Synthesis and Ligation: DNA polymerase β (Pol β) removes the baseless sugar remnant and inserts the correct nucleotide (dGTP). Finally, the nick is sealed by a DNA ligase (such as Ligase III). nih.gov

While some DNA glycosylases can recognize and excise specific alkylated bases, 7-Et-dG itself is generally not a direct substrate for removal by these enzymes. scispace.com Therefore, the main contribution of BER to handling 7-Et-dG damage is through the repair of the secondary AP sites that arise from its chemical lability.

Nucleotide Excision Repair (NER) Pathways

Nucleotide Excision Repair (NER) is a versatile pathway that removes a wide range of bulky, helix-distorting DNA lesions. nobelprize.orggreberlab.org NER operates through two sub-pathways: global genome NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes that block the progression of RNA polymerase. mdpi.com

Research indicates that N2-deoxyguanosine adducts larger than a methyl group can act as transcription-blocking lesions, whose repair is heavily dependent on the TC-NER pathway. nih.gov The ethyl group at the N7 position can also interfere with transcription, potentially stalling RNA polymerase II and triggering TC-NER. researchgate.net The key steps in TC-NER involve the recognition of the stalled polymerase by specific factors like Cockayne syndrome B (CSB) and CSA, followed by the recruitment of the core NER machinery, including the TFIIH complex, to unwind the DNA and excise the damaged segment. mdpi.comnih.gov

Furthermore, N7-alkylguanine adducts can lead to the formation of DNA-protein cross-links (DPCs), particularly within the context of chromatin. pnas.org While large DPCs in mammalian cells are generally too bulky to be handled by NER directly, this pathway is known to contribute to DPC repair in bacteria and potentially after the proteolytic degradation of the cross-linked protein in eukaryotes. pnas.org

Direct Damage Reversal Mechanisms (e.g., AlkB, MGMT)

Direct reversal repair pathways are unique in that they remove damage from DNA without excising the base or breaking the phosphodiester backbone, making them intrinsically error-free. aimspress.com Two main classes of enzymes carry out this function for alkylation damage: O6-alkylguanine-DNA alkyltransferases (like MGMT) and the AlkB family of dioxygenases. aimspress.comaimspress.com

O6-methylguanine-DNA methyltransferase (MGMT): This protein specifically repairs alkylation damage at the O6 position of guanine and the O4 position of thymine (B56734). nih.govnih.gov It directly transfers the alkyl group from the DNA base to a cysteine residue within its own active site, a suicidal reaction that inactivates the enzyme. nih.gov As 7-Ethyl-2'-deoxyguanosine is an N7-adduct, it is not a substrate for MGMT.

AlkB Homologs (ALKBH): In humans, there are nine homologs of the E. coli AlkB protein. nih.gov ALKBH2 and ALKBH3 are the primary enzymes involved in the direct reversal of N-alkylation damage. aimspress.com They are known to repair lesions such as N1-methyladenine (1meA) and N3-methylcytosine (3meC). aimspress.comnih.gov While they act on N-alkylated adducts, their efficiency in repairing the N7 position of guanine is considered low. N7-methylguanine, a similar adduct, is a poor substrate, and N7-alkylated guanines are often among the more persistent lesions in DNA, suggesting that direct reversal by AlkB proteins is not a major repair route for 7-Et-dG. scispace.com

| Direct Repair Protein | Primary Substrate(s) | Relevance to 7-Ethyl-2'-deoxyguanosine |

| MGMT | O6-alkylguanine, O4-alkylthymine nih.govnih.gov | Not a substrate (N7-adduct vs. O6-adduct). |

| ALKBH2/ALKBH3 | N1-methyladenine, N3-methylcytosine aimspress.com | Not considered a primary repair pathway; N7-alkylguanine is a poor substrate. scispace.com |

Translesion Synthesis (TLS) Polymerases

When a replicative DNA polymerase encounters a lesion like 7-Et-dG that it cannot bypass, the cell can recruit specialized, low-fidelity Translesion Synthesis (TLS) polymerases to synthesize DNA across the damage site. acs.org This is a damage tolerance mechanism, rather than a repair pathway, as it leaves the original adduct in place but allows replication to be completed, preventing replication fork collapse and cell death. nih.gov

Several TLS polymerases may be involved in bypassing alkyl-guanine adducts:

DNA polymerase κ (kappa): Plays a major role in the TLS of N2-dG adducts. jmordoh.com.aracs.org

DNA polymerase η (eta): Also contributes to the bypass of N2-dG adducts. acs.org

DNA polymerase ζ (zeta): Involved in the extension step after a nucleotide is inserted opposite the lesion. acs.org

DNA polymerase δ (delta): While primarily a high-fidelity replicative polymerase, it has been shown to have some ability to copy past small adducts like N2-ethyldeoxyguanosine. nih.gov

TLS is often mutagenic. The bypass of N2-ethyl-dG adducts, for example, can lead to frameshift deletions and a minority of G:C to T:A transversions. nih.govacs.org

| TLS Polymerase | Potential Role in Bypassing Ethyl-Guanine Adducts | Outcome |

| Pol κ (kappa) | Major role in bypass. acs.org | Can be error-prone, contributing to mutations. pnas.org |

| Pol η (eta) | Contributes to bypass. acs.org | Can be error-free or error-prone depending on the lesion. jmordoh.com.ar |

| Pol ζ (zeta) | Involved in the extension step post-insertion. acs.org | Often associated with error-prone bypass. biorxiv.org |

| Pol δ (delta) | Limited capacity to bypass small adducts. nih.gov | May contribute to replication past the lesion. |

Fanconi Anemia Pathway in Adduct Processing

The Fanconi Anemia (FA) pathway is a crucial DNA repair network primarily responsible for resolving DNA interstrand crosslinks (ICLs), which covalently link the two strands of the DNA double helix. nih.govreactome.org While 7-Et-dG is a mono-adduct (affecting only one strand), the chemical agents that form it, particularly bifunctional alkylating agents, can also induce ICLs. nih.gov

When ICLs are present, the FA pathway is activated. tandfonline.com It functions as a master coordinator, recruiting and orchestrating other DNA repair processes, including NER, HR, and TLS, to unhook and repair the crosslink. tandfonline.com The core of the pathway involves the monoubiquitination of the FANCD2 and FANCI proteins, a key step that signals the recruitment of downstream nucleases and polymerases to the site of damage. nih.govnih.gov Therefore, the involvement of the FA pathway in response to a 7-Et-dG-inducing agent depends on whether that agent also generates ICLs. Studies have shown that a proficient FA pathway is essential for protecting cells from damage induced by acetaldehyde (B116499), a precursor to ethyl adducts. nih.gov

Influence of Chromatin Structure on Adduct Repair

The organization of DNA into chromatin within the eukaryotic nucleus significantly impacts all DNA-based processes, including damage and repair. mdpi.com The accessibility of a DNA lesion like 7-Et-dG to repair enzymes is modulated by its location within the tightly packaged nucleosomes.

Studies on the closely related N7-methyl-2'-deoxyguanosine (N7-Me-dG) adduct within nucleosome core particles (NCPs) have revealed several key influences of chromatin structure:

Reduced Depurination: The chromatin environment can decrease the rate of spontaneous depurination of N7-alkylguanine adducts compared to free DNA. pnas.org

Formation of DNA-Protein Cross-links (DPCs): The proximity of DNA to histone proteins within the nucleosome promotes the formation of covalent cross-links between the N7-alkylguanine adduct and histone tails. This represents a more complex type of DNA damage. pnas.org

Altered Repair Access: For any repair pathway to act, the chromatin must be temporarily opened or remodeled to make the lesion accessible. This process involves histone post-translational modifications (such as acetylation and ubiquitylation) and ATP-dependent chromatin remodeling complexes that can slide or evict nucleosomes. mdpi.com For instance, certain histone marks can influence the choice between HR and NHEJ for repairing secondary DSBs. mdpi.com

Advanced Analytical Techniques for the Quantitative and Qualitative Assessment of 7 Ethyl 2 Deoxyguanosine in Research Settings

Chromatographic Separations

Chromatographic techniques are essential for separating 7-Ethyl-2'-deoxyguanosine from unmodified nucleosides and other DNA adducts prior to detection. The choice of chromatographic method is crucial for achieving the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DNA adducts. nih.govnih.gov It allows for the separation of complex mixtures, enabling the isolation of specific adducts like 7-Ethyl-2'-deoxyguanosine for subsequent quantification and characterization. nih.govnih.gov The versatility of HPLC is demonstrated by the variety of stationary and mobile phases that can be employed to optimize the separation of modified nucleosides.

Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized method for the analysis of DNA adducts. sigmaaldrich.com This technique separates molecules based on their hydrophobicity. A non-polar stationary phase, typically a C18 (octadecyl) bonded silica, is used with a polar mobile phase. oup.comresearchgate.net Non-polar compounds are retained longer on the column. uv.es In the context of 7-Ethyl-2'-deoxyguanosine analysis, RP-HPLC has been successfully used to separate various stable adducts formed from the reaction of electrophilic agents with 2'-deoxyguanosine (B1662781). nih.govumich.edu For instance, a study developing a ³²P-postlabelling assay utilized reversed-phase HPLC to separate three stable adducts, the major one being identified as N²-ethyl-2'-deoxyguanosine. nih.gov The mobile phase in RP-HPLC often consists of a buffered aqueous solution with an organic modifier like methanol (B129727) or acetonitrile, and the gradient can be adjusted to achieve optimal separation. oup.comrsc.org

Interactive Table: Example of RP-HPLC Conditions for Deoxyguanosine Adduct Separation

| Parameter | Condition | Reference |

| Column | Kromasil C18, 150 x 2.0 mm, 5 µm | oup.com |

| Mobile Phase A | 0.2 M Ammonium Formate, pH 4.6 | oup.com |

| Mobile Phase B | Methanol | oup.com |

| Gradient | 100% A for 10 min, linear gradient to 10% B over 10 min | oup.com |

| Detection | UV and Radioisotope Detector | oup.com |

Ion-Pair HPLC

Ion-Pair High-Performance Liquid Chromatography (IP-HPLC) is a variation of RP-HPLC that is particularly useful for separating charged molecules like nucleotides and their adducts. researchgate.net This method introduces an ion-pairing reagent into the mobile phase. thermofisher.com This reagent is a large ionic molecule with a charge opposite to that of the analyte and a hydrophobic region that interacts with the stationary phase. thermofisher.comelementlabsolutions.com For negatively charged analytes like DNA adducts, a positively charged ion-pairing agent such as triethylamine (B128534) (TEA) is often used. elementlabsolutions.com This neutralizes the charge on the phosphate (B84403) backbone of the nucleoside monophosphate, allowing for its retention and separation based on the hydrophobicity of the nucleobase. elementlabsolutions.com IP-RPLC offers excellent selectivity and resolution and is compatible with mass spectrometry, making it a powerful tool for oligonucleotide and modified nucleoside analysis. elementlabsolutions.comchromatographyonline.com

Weak Anion Exchange HPLC

Weak Anion Exchange (WAX) chromatography separates molecules based on their net negative charge. americanlaboratory.com The stationary phase contains positively charged functional groups, often tertiary amines, that interact with anionic analytes. americanlaboratory.comlcms.cz The elution of bound molecules is typically achieved by increasing the ionic strength or changing the pH of the mobile phase. bio-rad.com While strong anion exchangers have a charge that is independent of pH, the charge on a weak anion exchanger can be manipulated by the mobile phase pH, offering an additional parameter for optimizing selectivity. lcms.cz This technique is well-suited for separating charged biomolecules, including oligonucleotides and their modified counterparts. nih.govludger.com Although specific documented applications for 7-Ethyl-2'-deoxyguanosine are less common than for RP-HPLC, the principle of anion exchange makes it a viable and potentially powerful method for separating this adduct, particularly at the nucleotide or oligonucleotide level, from other charged species.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at much higher pressures, resulting in dramatically reduced separation times while maintaining or even increasing separation efficiency and resolution. omicsonline.org UHPLC has become a key technique in the field of DNA adductomics, which aims to profile a wide range of DNA adducts in a single analysis. chemrxiv.orgchemrxiv.org The increased sensitivity of UHPLC, especially when coupled with high-resolution mass spectrometry (HRMS), is crucial for detecting the very low levels of adducts often found in biological samples. chemrxiv.org Research has specifically identified N²-ethyl-2'-deoxyguanosine as one of several DNA adducts that can be sensitively detected and analyzed using UHPLC-based methods. chemrxiv.orgchemrxiv.org

Interactive Table: UHPLC System Parameters for DNA Adductomics

| Parameter | Condition | Reference |

| Column | Acquity® Bridged Ethylene (B1197577) Hybrid (BEH) C18, 1.7 µm, 100 mm x 2.1 mm | researchgate.net |

| Mobile Phase A | 0.1% Acetic Acid in Water | researchgate.net |

| Mobile Phase B | Methanol | researchgate.net |

| Flow Rate | 0.1 mL/min | researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.net |

Mass Spectrometry Methodologies

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing structural information and enabling highly sensitive quantification. healtheffects.org When coupled with a chromatographic separation system like HPLC or UHPLC, it becomes the definitive method for DNA adduct analysis. chemrxiv.orgnih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of biomolecules, including DNA adducts, as it allows for the ionization of thermally labile molecules directly from the liquid phase into the gas phase with minimal fragmentation. nih.govnih.gov

Tandem mass spectrometry (MS/MS) significantly enhances the specificity of detection. nih.gov In a typical MS/MS experiment for adduct analysis, a specific precursor ion corresponding to the protonated adduct (e.g., [M+H]⁺ for 7-Ethyl-2'-deoxyguanosine) is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. oup.com A characteristic fragmentation for nucleoside adducts is the neutral loss of the deoxyribose sugar (116 Da), a transition that can be monitored using selected reaction monitoring (SRM) or constant neutral loss (CNL) scans for highly specific detection. nih.govoup.comacs.org This approach has been successfully applied to unambiguously detect N²-ethyl-2'-deoxyguanosine in human tissue DNA samples. nih.gov The combination of chromatographic retention time and specific precursor-to-product ion transitions provides extremely high confidence in the identification and quantification of the adduct. researchgate.net

Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS)

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) is a cornerstone technique for the analysis of DNA adducts, including 7-Ethyl-2'-deoxyguanosine. nih.gov This method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high specificity and sensitivity of tandem mass spectrometry. In this approach, DNA is first enzymatically hydrolyzed to its constituent deoxynucleosides. The resulting mixture is then separated by HPLC, and the eluent is introduced into the mass spectrometer via an ESI source, which generates gas-phase ions from the analyte molecules.

Tandem MS (MS/MS) is then used for detection, typically in the selected reaction monitoring (SRM) mode. In SRM, a specific precursor ion (the molecular ion of the adduct, [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored by the second mass analyzer. This process provides a high degree of specificity, minimizing interferences from the complex biological matrix. For instance, an LC-MS/MS method was developed for the analysis of N²-ethyl-2'-deoxyguanosine (N²-ethyl-dG), where the adduct was quantified following reduction from its Schiff base precursor. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification. nih.gov The power of MS to perform qualitative and quantitative analyses of DNA adducts has significantly increased with the development of improved chromatographic interfaces and ionization sources like ESI. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) offers a significant advantage over lower-resolution instruments by providing highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. This capability greatly enhances the confidence in adduct identification. A liquid chromatography-nanoelectrospray-high resolution tandem mass spectrometry-selected reaction monitoring (LC-NSI-HRMS/MS-SRM) method has been specifically developed for the analysis of 7-ethylguanine (B95958) (7-ethyl-Gua), the depurinated base of 7-Ethyl-2'-deoxyguanosine, in human leukocyte DNA. nih.govacs.org

In this method, DNA is subjected to neutral thermal hydrolysis to release the ethylated base, which is then partially purified and analyzed. acs.org The instrument monitors the transition from the protonated molecule of 7-ethyl-Gua to its specific fragment ion with high mass accuracy (e.g., within 5 ppm), which effectively distinguishes the analyte from background noise. nih.gov This technique has been successfully used to detect and quantify 7-ethyl-Gua in DNA from smokers and non-smokers, establishing for the first time its presence in human leukocyte DNA. nih.govacs.org The study found no significant difference in the levels of 7-ethyl-Gua between the two groups. nih.gov

| Group | Number of Subjects | Mean Level (fmol/μmol Gua) | Standard Deviation | Range (fmol/μmol Gua) |

|---|---|---|---|---|

| Smokers | 30 | 49.6 | 43.3 | 14.6 – 181 |

| Non-smokers | 30 | 41.3 | 34.9 | 9.64 – 157 |

Accelerator Mass Spectrometry (AMS)

Accelerator Mass Spectrometry (AMS) is an ultra-sensitive analytical technique capable of detecting isotopes at extremely low levels. For DNA adduct analysis, AMS offers the highest sensitivity, with detection limits in the range of 1-10 adducts per 10¹² nucleotides. nih.gov This surpasses the sensitivity of other mass spectrometry methods by several orders of magnitude.

The primary requirement for AMS analysis is the incorporation of a rare, long-lived radionuclide, such as ¹⁴C or ³H, into the molecule of interest. nih.govoup.com This means that studies using AMS to detect 7-Ethyl-2'-deoxyguanosine would typically involve exposing a model system to a ¹⁴C-labeled ethylating agent. The technique then measures the ratio of ¹⁴C to ¹²C with exceptional precision, allowing for quantification of the adducts formed. oup.com While its sensitivity is unparalleled, the need for isotopic labeling has limited its application in human biomonitoring studies where exposure is to unlabeled environmental agents. nih.gov To overcome this, new postlabeling strategies are being developed to incorporate ¹⁴C into specific DNA adducts after their formation, which could make AMS more applicable for studies of human exposure to environmental carcinogens. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile biomolecules like oligonucleotides and peptides. luc.edu In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. luc.edu A laser pulse irradiates the sample, causing the matrix to sublime and carry the intact analyte molecules into the gas phase as ions, with minimal fragmentation. luc.edu The mass-to-charge ratio of these ions is then determined by their time of flight to a detector.

In the context of 7-Ethyl-2'-deoxyguanosine, MALDI-TOF MS is primarily used for the characterization of modified oligonucleotides containing the adduct. nih.gov For example, after synthesizing an oligonucleotide that includes 7-Ethyl-2'-deoxyguanosine at a specific position, MALDI-TOF MS can be used to confirm the correct mass of the modified DNA strand, thereby verifying the successful incorporation of the adduct. nih.gov While not typically used for the direct quantification of adducts from biological DNA digests due to challenges with ionization suppression and matrix background, its ability to analyze larger DNA fragments is valuable in structural and mechanistic studies. nih.govwiley-vch.de

Isotope-Dilution HPLC-MS/MS

Isotope-dilution mass spectrometry is considered the gold standard for quantitative analysis due to its high accuracy and precision. This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹⁵N₅- or ¹³C₂-labeled 7-Ethyl-2'-deoxyguanosine) to the sample as an internal standard before any sample processing steps. nih.govacs.org This internal standard behaves almost identically to the unlabeled (endogenous) analyte during extraction, purification, and ionization, thus correcting for any sample loss or matrix effects.

A sensitive and selective assay based on isotope-dilution LC-MS/MS coupled with an online solid-phase extraction (SPE) system has been developed for the simultaneous analysis of N⁷-methylguanine and N⁷-ethylguanine in DNA. nih.gov The online SPE system allows for automated sample purification and enrichment, which enhances sensitivity. nih.gov This method achieved a detection limit of 0.17 fmol for N⁷-ethylguanine. nih.gov The high sensitivity makes the method applicable for analyzing trace levels of adducts in limited amounts of DNA, such as from small animal models or human biopsies. nih.govnih.gov

| Analytical Technique | Analyte | Reported Limit of Detection (LOD) / Quantitation (LOQ) | Reference |

|---|---|---|---|

| LC-NSI-HRMS/MS-SRM | 7-ethyl-Gua | LOD: ~10 amol (on-column) | nih.govacs.org |

| Isotope-Dilution LC-MS/MS with on-line SPE | N7-EtG | LOD: 0.17 fmol | nih.gov |

| LC-MS/MS | N²-ethyl-dG | LOD: 2.0 fmol | nih.gov |

| ³²P-Postlabeling Assay | Unstable N-7 deoxyguanosine adduct | 1 adduct in 10⁷ nucleotides | pnas.org |

| Accelerator Mass Spectrometry (AMS) | DNA adducts (requires ¹⁴C label) | 1-10 adducts / 10¹² nucleotides | nih.gov |

³²P-Postlabeling Assay for Adduct Detection and Quantification

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts, capable of detecting as few as one adduct in 10⁷ to 10¹⁰ normal nucleotides. pnas.orgresearchgate.net The standard procedure involves several key steps:

DNA Digestion: The DNA sample is enzymatically digested into 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase. pnas.org

Adduct Enrichment: The bulky, hydrophobic adducts can be enriched relative to the normal nucleotides, often using nuclease P1 digestion (which dephosphorylates normal nucleotides but not all adducts) or chromatographic methods. researchgate.netnih.gov

Radiolabeling: The adducts are radiolabeled at the 5'-hydroxyl group by transferring the ³²P-labeled gamma-phosphate from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. pnas.org

Chromatographic Separation: The resulting ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and from each other using techniques like thin-layer chromatography (TLC) or HPLC. researchgate.nettandfonline.com

Detection and Quantification: The separated, radiolabeled adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

A specific challenge with N-7 substituted guanosine (B1672433) adducts, like 7-Ethyl-2'-deoxyguanosine, is their instability and tendency to depurinate from the DNA backbone. pnas.org A modified ³²P-postlabeling method has been developed to detect these unstable adducts by performing the DNA digestion at a lower temperature (10°C) to minimize depurination before the labeling step can occur. pnas.org This modified assay has been used to measure 7-ethyl-dGp levels in human lung tissue, where they were detected in nearly all samples analyzed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of chemical compounds, including DNA adducts like 7-Ethyl-2'-deoxyguanosine. While mass spectrometry excels at detecting and quantifying known adducts, NMR provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule. It is the definitive method for characterizing newly synthesized adduct standards. nih.gov

In the context of 7-Ethyl-2'-deoxyguanosine research, NMR is used to:

Confirm Chemical Structure: After a chemical synthesis of the 7-Ethyl-2'-deoxyguanosine standard, ¹H and ¹³C NMR are used to verify that the ethyl group is attached to the N7 position of the guanine (B1146940) base and that the deoxyribose sugar moiety is intact. researchgate.net

Assign Stereochemistry: NMR techniques like the Nuclear Overhauser Effect (NOE) can determine the spatial proximity of protons, which helps in assigning the anomeric configuration (α or β) of the glycosidic bond between the base and the sugar. nih.gov

Analyze Conformation: For adducts incorporated into DNA duplexes, NMR can provide insights into the conformational changes induced by the adduct, such as alterations in base pairing and backbone structure. acs.orgworktribe.com For example, NMR has been used to show that some modified guanosine adducts adopt a syn conformation instead of the usual anti conformation within a DNA helix.

NMR studies provided evidence that a derivative of the chemotherapy drug camptothecin (B557342) can spontaneously bind covalently to the N²-amino group of 2'-deoxyguanosine, demonstrating NMR's utility in identifying the precise site of alkylation on the nucleobase. researchgate.net

Adductomics Approaches for Comprehensive DNA Damage Profiling

Adductomics, the comprehensive analysis of DNA adducts, has been significantly advanced by mass spectrometry (MS)-based methods. These approaches allow for the simultaneous screening of numerous adducted nucleotides within a single sample. A common strategy involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect the neutral loss of the 2'-deoxyribose sugar moiety (116 atomic mass units) from the parent DNA adduct. acs.orgmdpi.com This technique facilitates the identification of a wide array of DNA modifications.

High-resolution mass spectrometry (HRMS) further enhances the specificity of adduct identification by providing accurate mass measurements of both the parent ion and its fragments, enabling the determination of the elemental composition of the adduct. acs.org For instance, a data-dependent constant neutral loss-triple stage mass spectrometry (DD–CNL–MS³) approach can screen for various DNA adducts at levels approaching one adduct per 10⁸ unmodified bases using just 10 micrograms of DNA. acs.org These untargeted adductomics strategies have been instrumental in identifying numerous putative DNA adducts in complex biological matrices, such as tissue DNA. acs.orgsu.se

Recent developments have focused on improving the data analysis workflow. For example, the nLossFinder program, developed in the MATLAB platform, automates the processing of large MS datasets, significantly reducing the time required for high-throughput screening of adducts. su.se

Table 1: Comparison of Mass Spectrometry-Based Adductomics Techniques

| Technique | Principle | Advantages | Limitations |

| LC-MS/MS with Constant Neutral Loss (CNL) | Monitors for the specific loss of the deoxyribose sugar (116 amu) to identify potential DNA adducts. acs.org | Broad screening capability for multiple adducts simultaneously. acs.org | Can have limited specificity without high-resolution mass analysis. acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements of parent and fragment ions. acs.org | Enables determination of elemental composition, increasing confidence in adduct identification. acs.org | Requires more sophisticated and expensive instrumentation. |

| Data-Dependent Constant Neutral Loss-Triple Stage MS (DD–CNL–MS³) | Triggers a third stage of fragmentation (MS³) upon detection of the neutral loss of deoxyribose. acs.org | Provides additional structural information for more definitive adduct characterization. acs.org | Can be complex to set up and optimize. |

Chemical Tagging and Quantitative Polymerase Chain Reaction (qPCR) for Adduct Detection

While mass spectrometry is a powerful tool, other methods like chemical tagging coupled with quantitative polymerase chain reaction (qPCR) offer high sensitivity for specific adducts. This approach involves chemically labeling the DNA adduct with a tag, such as biotin, which then allows for the enrichment of the adducted DNA using streptavidin-coated magnetic beads. acs.org The captured DNA is subsequently quantified using qPCR. acs.org

This method's sensitivity is enhanced by using reagents that minimize non-specific binding. For example, a tagging reagent containing a disulfide bond can reduce background noise. acs.org This technique has been successfully validated for the detection of other modified nucleosides, like 8-oxo-2'-deoxyguanosine, and can detect attomole levels of the adduct. acs.org

Another related technique is the ³²P-postlabeling assay, which is an ultrasensitive method for detecting a wide range of DNA adducts. springernature.comspringernature.com The process involves:

Enzymatic digestion of DNA.

Enrichment of the adducted nucleotides.

Labeling the adducts with ³²P-orthophosphate.

Separating the labeled adducts via chromatography (e.g., thin-layer chromatography or HPLC) or electrophoresis for detection and quantification. springernature.comspringernature.comberkeley.edunih.gov

This method is capable of detecting as little as one adduct in 10⁹ to 10¹⁰ normal nucleotides from microgram quantities of DNA. springernature.comspringernature.com However, the recovery of certain adducts can vary depending on the enrichment method used. berkeley.edu

The use of 7-deaza-2'-deoxyguanosine (B613789), an analog of deoxyguanosine, can improve PCR and sequencing results, especially for GC-rich DNA regions that are prone to forming secondary structures that can impede polymerase activity. nih.govresearchgate.netnih.gov

Enzymatic Digestion and Sample Preparation Protocols

The accurate analysis of 7-Ethyl-2'-deoxyguanosine relies heavily on robust sample preparation, beginning with the enzymatic digestion of DNA to its constituent nucleosides. nih.gov This is a critical step for subsequent analysis by methods like LC-MS/MS. nih.gov

A typical enzymatic digestion protocol involves a cocktail of enzymes to ensure complete hydrolysis of the DNA. acs.org Common enzymes used include:

DNase I: An endonuclease that cleaves DNA into smaller fragments. acs.org

Nuclease P1: An exonuclease that digests single-stranded DNA and RNA to 5'-mononucleotides. oup.com

Phosphodiesterases (I and II): These enzymes further break down oligonucleotides into individual nucleosides. acs.org

Alkaline Phosphatase: This enzyme removes the phosphate group from the nucleoside monophosphates to yield deoxynucleosides. acs.orgnih.gov

The efficiency of digestion is paramount, as incomplete hydrolysis can lead to an underestimation of adduct levels. berkeley.edu It is also crucial to prevent the artificial formation of adducts during sample preparation. escholarship.org This can be achieved by including antioxidants or metal chelators in the digestion buffer. researchgate.net

Following digestion, the sample often requires purification to remove enzymes and other interfering substances. acs.orgorganomation.com Solid-phase extraction (SPE) is a commonly used technique for this purpose. organomation.com For LC-MS analysis, the final sample is typically dissolved in a solvent compatible with the chromatography system. organomation.com

Table 2: Key Enzymes in DNA Digestion for Adduct Analysis

| Enzyme | Function |

| DNase I | Cleaves DNA into smaller oligonucleotide fragments. acs.org |

| Nuclease P1 | Hydrolyzes single-stranded DNA to 5'-mononucleotides. oup.com |

| Phosphodiesterase I & II | Further digests oligonucleotides into individual nucleosides. acs.org |

| Alkaline Phosphatase | Removes phosphate groups to yield deoxynucleosides. acs.orgnih.gov |

Chemical Synthesis and Derivatization Strategies for Research Applications of 7 Ethyl 2 Deoxyguanosine

Synthesis of 7-Ethyl-2'-deoxyguanosine and its Monophosphate Derivatives

The chemical synthesis of 7-ethyl-2'-deoxyguanosine and its corresponding monophosphate derivatives is crucial for a wide range of research applications, including studies on DNA damage and repair, as well as the development of antiviral and anticancer agents. ontosight.ai The ethyl group at the N7-position of the guanine (B1146940) base significantly influences its chemical properties and biological interactions. ontosight.ai

Direct ethylation of 2'-deoxyguanosine (B1662781) can be achieved using various ethylating agents. For instance, treatment of 2'-deoxyguanosine with ethyl iodide in dimethylformamide has been reported. researchgate.net Another approach involves the reaction of 2'-deoxyguanosine with diazoethane (B72472), generated from N-ethyl-N-nitrosourea, in methanol (B129727). oup.com These reactions typically yield a mixture of ethylated products, including the desired 7-ethyl-2'-deoxyguanosine, which then requires purification, often by chromatographic methods like Sephadex G-10 column chromatography. oup.com

The synthesis of the monophosphate derivatives, specifically 7-ethyl-2'-deoxyguanosine 5'-monophosphate and 7-ethyl-2'-deoxyguanosine 3'-monophosphate, is essential for their incorporation into DNA and for use in various biochemical assays. The 5'-monophosphate can be prepared from the corresponding nucleoside through phosphorylation reactions. One method involves the conversion of O6-ethyl-[8-3H]-3',5'-dGDP to the 5'-monophosphate by enzymatic digestion with nuclease P1. oup.com Alternatively, chemical phosphorylation methods can be employed.

For the synthesis of 7-ethyl-2'-deoxyguanosine 3'-monophosphate, 2'-deoxyguanosine 3'-monophosphate (dGMP) can be directly alkylated. Alkylation of dGMP at the 7-position has been demonstrated using agents like dimethyl sulfate (B86663) and ethylene (B1197577) oxide. nih.gov This suggests that similar strategies using ethylating agents could yield 7-ethyl-dGMP. The stability of these 7-alkylated dGMP adducts is a critical consideration, as they can be labile. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| 2'-deoxyguanosine | Ethyl iodide, Dimethylformamide | 7-Ethyl-2'-deoxyguanosine | researchgate.net |

| 2'-deoxyguanosine | Diazoethane (from N-ethyl-N-nitrosourea) | 7-Ethyl-2'-deoxyguanosine | oup.com |

| O6-ethyl-[8-3H]-3',5'-dGDP | Nuclease P1 | O6-ethyl-2'-deoxyguanosine 5'-monophosphate | oup.com |

| 2'-deoxyguanosine 3'-monophosphate | Ethylating agents (e.g., diethyl sulfate) | 7-Ethyl-2'-deoxyguanosine 3'-monophosphate | nih.gov |

Preparation of N2- and O6-Ethyl-2'-deoxyguanosine Analogs

The synthesis of N2- and O6-ethyl-2'-deoxyguanosine analogs is of significant interest due to their roles as DNA adducts and their implications in mutagenesis and carcinogenesis. nih.govnih.gov

N2-Ethyl-2'-deoxyguanosine (N2-Et-dG): A convenient method for preparing N2-ethylguanine nucleosides involves the reaction of 2'-deoxyguanosine with acetaldehyde (B116499) in the presence of a reducing agent. acs.org For instance, the addition reaction of acetaldehyde to 2'-deoxyguanosine (dG) can be performed to generate N2-Et-dG. nih.gov The synthesis can also be achieved through more complex multi-step procedures. One such strategy involves the initial protection of the hydroxyl groups of 2'-deoxyguanosine by acetylation. umich.edu The O6 position is then protected, for example, with a trimethylsilylethyl group via a Mitsunobu reaction. umich.edu This is followed by the introduction of a fluoro group at the C2 position, which can then be displaced by an ethylamino group to yield the N2-ethyl derivative after deprotection steps. umich.edu

O6-Ethyl-2'-deoxyguanosine (O6-Et-dG): The synthesis of O6-ethyl-2'-deoxyguanosine has been accomplished through various routes. One direct method involves the reaction of [8-3H]dGuo with diazoethane. oup.com A more targeted approach starts with the protection of the 3' and 5' hydroxyl groups of 2'-deoxyguanosine, often by acetylation. The resulting 3',5'-di-O-acetyl-2'-deoxyguanosine can then be chlorinated at the O6 position to form 6-chloro-3',5'-di-O-acetyldeoxyguanosine. nih.gov This intermediate can then be reacted with an ethoxide source to introduce the ethyl group at the O6 position, followed by deacetylation to yield O6-ethyl-2'-deoxyguanosine.

| Analog | Synthetic Strategy | Key Intermediates/Reagents | Reference |

| N2-Ethyl-2'-deoxyguanosine | Direct addition reaction | Acetaldehyde, 2'-deoxyguanosine | acs.orgnih.gov |

| N2-Ethyl-2'-deoxyguanosine | Multi-step synthesis with protected dG | 2-Fluoro-6-O-(trimethylsilylethyl)-2′-deoxyinosine, Ethylamine | umich.edu |

| O6-Ethyl-2'-deoxyguanosine | Direct ethylation | [8-3H]dGuo, Diazoethane | oup.com |

| O6-Ethyl-2'-deoxyguanosine | Multi-step synthesis from protected dG | 6-chloro-3',5'-di-O-acetyldeoxyguanosine, Ethoxide | nih.gov |

Synthesis of Modified Oligonucleotides Containing 7-Ethyl-2'-deoxyguanosine

The incorporation of 7-ethyl-2'-deoxyguanosine into oligonucleotides is essential for studying its effects on DNA structure, replication, and repair. This is typically achieved using solid-phase phosphoramidite (B1245037) chemistry on an automated DNA synthesizer. nih.govnih.gov

The first step involves the synthesis of the corresponding phosphoramidite of 7-ethyl-2'-deoxyguanosine. This requires protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the exocyclic amino group, for example, with an isobutyryl group. rsc.org The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to generate the reactive phosphoramidite monomer.

Once the 7-ethyl-2'-deoxyguanosine phosphoramidite is prepared, it can be used in a standard solid-phase oligonucleotide synthesis cycle. nih.gov This involves the sequential coupling of the phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support. After the synthesis is complete, the oligonucleotide is cleaved from the support, and all protecting groups are removed. Special deprotection conditions may be necessary to ensure the stability of the 7-ethylguanine (B95958) moiety. oup.com

The successful incorporation of 7-ethyl-2'-deoxyguanosine into the oligonucleotide is confirmed by methods such as enzymatic digestion followed by HPLC or mass spectrometry analysis. acs.org

Isotopically Labeled Standards for Mechanistic and Analytical Studies

Isotopically labeled standards of 7-ethyl-2'-deoxyguanosine are indispensable for quantitative analysis, particularly in mass spectrometry-based studies. scispace.com These standards, which are chemically identical to the analyte but have a different mass, are used as internal standards to correct for variations in sample preparation and instrument response. nih.gov

Deuterium-labeled analogs are commonly synthesized. For instance, N2-ethyl-2'-deoxyguanosine-d4 has been prepared for use as an internal standard in the determination of DNA damage. nih.govsigmaaldrich.com The synthesis involved the reaction of 2'-deoxyguanosine with acetaldehyde-d4 (B137916) in deuterium (B1214612) oxide (D2O). nih.gov This reaction can also lead to the exchange of the C-8 hydrogen atom of the guanine base with a deuteron, resulting in a mixture of deuterated products. nih.gov

Similarly, 15N-labeled standards, such as [15N5]7-ethyl-Gua, have been synthesized and used for the quantitation of 7-ethylguanine in biological samples. nih.gov These heavily labeled standards are particularly useful as they are unlikely to occur naturally and provide a distinct mass shift in mass spectrometric analysis. The synthesis of such standards often involves starting with an isotopically labeled precursor, such as [15N5]guanine, and then carrying out the ethylation and glycosylation reactions.

| Isotopically Labeled Standard | Label | Application | Synthetic Precursor(s) | Reference |

| N2-Ethyl-2'-deoxyguanosine-d4 | Deuterium (d4) | Internal standard for LC/MS/MS quantitation of N2-ethyl-2'-deoxyguanosine | 2'-deoxyguanosine, Acetaldehyde-d4, D2O | nih.govsigmaaldrich.com |

| [15N5]7-ethyl-Gua | Nitrogen-15 (15N5) | Internal standard for quantitation of 7-ethylguanine in DNA | [15N5]guanine | nih.gov |

Development of Deaza- and Aza-Analogs for Structural and Functional Probing

Deaza- and aza-analogs of 7-ethyl-2'-deoxyguanosine are valuable tools for dissecting the specific roles of the N7 atom in the guanine ring in various biological processes.

7-Deazaguanosine Analogs: In 7-deazaguanosine, the N7 atom is replaced by a carbon atom. nih.gov This modification prevents the formation of Hoogsteen base pairs and alters the electronic properties of the nucleobase. nih.gov The synthesis of 7-deaza-2'-deoxyguanosine (B613789) phosphoramidites allows for their incorporation into oligonucleotides. ucl.ac.ukoup.com The synthesis of 7-deaza-7-modified guanosine (B1672433) analogs often involves multi-step chemical routes. nih.gov The introduction of an ethyl group at the C7 position would require a specific synthetic strategy, likely involving a pre-functionalized 7-deazaguanine (B613801) precursor. The resulting 7-ethyl-7-deaza-2'-deoxyguanosine would be a valuable tool for studying the consequences of an ethyl group at this position without the positive charge associated with N7-ethylation.

Aza-Analogs: Aza-analogs contain an additional nitrogen atom in the purine (B94841) ring system. For example, 8-aza-7-deazaguanine analogs have been synthesized. frontiersin.org The synthesis of an 8-aza-7-deaza-7-ethyl-2'-deoxyguanosine would provide a unique probe to study the steric and electronic effects of an ethyl group in a modified purine ring. The synthesis of such complex analogs typically involves the construction of the heterocyclic base followed by glycosylation with a deoxyribose derivative.

The development of these analogs, particularly their phosphoramidite forms, enables their site-specific incorporation into DNA, allowing for detailed structural and functional studies of DNA containing these modified bases. nih.govkbdna.com

In Vitro and in Vivo Research Models for Investigating 7 Ethyl 2 Deoxyguanosine Biology

Acellular Systems

Acellular systems provide a controlled environment to study the specific interactions and effects of 7-Ethyl-2'-deoxyguanosine (7-Et-dG) at the molecular level, devoid of cellular complexity.

Calf thymus DNA is a readily available and commonly used substrate in studies of DNA damage and repair. Researchers have utilized calf thymus DNA to investigate the formation and stability of DNA adducts, including those derived from ethylating agents. For instance, in vitro reactions of calf thymus DNA with acetaldehyde (B116499), a precursor to ethylating species, lead to the formation of N2-ethyl-2'-deoxyguanosine after reduction. nih.gov These studies help in understanding the chemical mechanisms of adduct formation and their stability within a DNA duplex. nih.govacs.org

Furthermore, investigations into the effects of various compounds on DNA damage often use calf thymus DNA as a model. For example, the impact of antioxidants on preventing the formation of oxidative DNA lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) has been studied in vitro using calf thymus DNA. enghusen.dk While not directly studying 7-Et-dG, these methodologies are applicable to understanding how various agents might influence the formation or repair of ethylated guanosine (B1672433) adducts.

| Reducing Agent | Average Adduct Level (adducts/107 nucleotides) | Reference |

|---|---|---|

| NaBH4 | 12.1 ± 2.3 | nih.gov |

| Ascorbic acid and GSH | 4.9 ± 0.9 | nih.gov |

To understand the precise location and chemical nature of the damage, reactivity studies are often performed with individual deoxynucleosides and short, synthetic DNA strands called oligonucleotides. The reaction of diethyl sulfate (B86663) with 2'-deoxynucleoside 3'- and 5'-monophosphates has been examined to characterize the resulting ethylated products. nih.gov These studies have led to the identification and characterization of adducts such as 2'-deoxyguanosine (B1662781) 3'-(mono-O-ethyl phosphate). nih.gov

The synthesis of oligonucleotides containing a site-specific 7-Et-dG lesion allows for detailed biochemical and structural analyses. These modified oligonucleotides are crucial for in vitro replication and repair studies, helping to elucidate the mutagenic potential and repair pathways for this specific adduct. For example, the synthesis of oligonucleotides containing N2-ethyl-dG has been instrumental in studying its effects on DNA polymerases and transcription. nih.gov

The impact of 7-Et-dG on fundamental cellular processes like DNA replication and transcription is investigated using assays with purified enzymes. In vitro primer extension assays have revealed that a single N2-ethyl-2'-deoxyguanosine lesion can act as a strong block to mammalian RNA Polymerase II and other multisubunit RNA polymerases. researchgate.net These studies show that while the polymerase can incorporate a nucleotide opposite the lesion (predominantly CMP), further extension is hindered. researchgate.net

Similarly, the effects of N2-ethyl-dG on the fidelity and efficiency of DNA polymerases have been examined. These assays help to determine whether the adduct is bypassed in an error-free or error-prone manner, providing insights into the mutagenic potential of the lesion. nih.gov The availability of synthetic oligonucleotides containing N2-ethyl-dG has been crucial for these in vitro translesion DNA synthesis studies. nih.gov

DNA in eukaryotic cells is packaged into chromatin, with the fundamental repeating unit being the nucleosome core particle (NCP). To study DNA damage in a more biologically relevant context, researchers reconstitute NCPs using purified histone proteins and DNA containing a site-specific lesion. Studies on N7-methyl-2'-deoxyguanosine (a related alkylated adduct) within NCPs have shown that the chromatin environment can significantly alter the reactivity of the adduct. pnas.orgpnas.org Specifically, the rate of depurination (loss of the damaged base) is reduced in NCPs compared to free DNA. pnas.orgpnas.org

Furthermore, these studies have revealed the formation of DNA-protein cross-links (DPCs) between the damaged guanine (B1146940) and histone proteins, a previously unrecognized consequence of this type of DNA damage. pnas.orgpnas.org While these specific studies focused on methylation, the methodologies are directly applicable to investigating the behavior of 7-Et-dG within a chromatin context, which could reveal unique properties and biological consequences of this lesion in a cellular environment.

Cellular Models

Cellular models are indispensable for understanding the biological consequences of 7-Et-dG in a living system, including its effects on cell cycle, DNA repair, and gene expression.

Mammalian cell lines are widely used to study the in vivo effects of DNA adducts. Human Embryonic Kidney (HEK) 293 cells, for example, have been used to study the replication of N2-ethyldeoxyguanosine DNA adducts. researchgate.net These cells are easily transfected, making them a suitable model for introducing plasmids containing specific DNA lesions and analyzing the resulting mutations. nih.gov Studies in HEK293 cells have shown that N2-ethyl-dG can induce G to T transversions. biorxiv.org

HeLa cells, a cervical cancer cell line, and other cancer cell lines are also valuable tools for investigating the cytotoxic and mutagenic effects of DNA damaging agents and the cellular responses they trigger. tums.ac.irmdpi.com For instance, various cancer cell lines have been used to assess the efficacy of chemotherapeutic agents that cause DNA alkylation. nih.gov The response of different cell lines to 7-Et-dG can provide insights into the role of specific DNA repair pathways in mitigating the effects of this lesion. For example, studies using isogenic human cell lines deficient in specific DNA repair pathways have demonstrated that the repair of N2-dGuo adducts larger than a methyl group heavily relies on the transcription-coupled nucleotide excision repair (TC-NER) pathway. nih.gov

| Cell Line | Focus of Investigation | Key Finding | Reference |

|---|---|---|---|

| HEK293 | Replication of N2-ethyldeoxyguanosine adducts | Associated with G to T transversions. | researchgate.netbiorxiv.org |